L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine

Catalog No.
S13077322
CAS No.
605633-42-9
M.F
C24H34N6O5
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine

CAS Number

605633-42-9

Product Name

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C24H34N6O5

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C24H34N6O5/c1-14(2)9-18(22(32)30-20(24(34)35)11-17-12-26-13-27-17)29-23(33)19(28-21(31)15(3)25)10-16-7-5-4-6-8-16/h4-8,12-15,18-20H,9-11,25H2,1-3H3,(H,26,27)(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t15-,18-,19-,20-/m0/s1

InChI Key

BZTGMJQRWDASMW-KNTRFNDTSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine is a synthetic peptide composed of four amino acids: L-alanine, L-phenylalanine, L-leucine, and L-histidine. This compound is notable for its specific sequence and structure, which can influence its biological activity and chemical properties. Peptides like L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine play critical roles in various biological processes, including signaling pathways, enzyme interactions, and cellular functions.

  • Oxidation: The histidine residue can be oxidized to yield various histidine derivatives, which may alter the peptide's biological activity.
  • Reduction: If disulfide bonds are present, they can be reduced to form thiol groups, impacting the stability and reactivity of the peptide.
  • Substitution: Amino acid residues may be substituted with other functional groups to modify the peptide's properties for specific applications.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various chemical reagents for substitution reactions.

The biological activity of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The peptide may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various cellular processes. Research indicates that peptides with such sequences can also participate in protein-protein interactions and may have implications in therapeutic contexts.

The synthesis of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine typically employs solid-phase peptide synthesis (SPPS). This method involves:

  • Coupling Reaction: Activation of each amino acid using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) followed by coupling to a resin-bound peptide chain.
  • Deprotection: Removal of protecting groups on the amino acids using trifluoroacetic acid.
  • Cleavage: Cleaving the completed peptide from the resin using a cleavage cocktail containing trifluoroacetic acid and scavengers like triisopropylsilane.

Automated peptide synthesizers are often used in industrial settings to produce peptides efficiently and with high purity.

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine has diverse applications across various fields:

  • Scientific Research: Utilized as a model peptide for studying peptide synthesis and biochemical interactions.
  • Biological Studies: Investigated for its role in enzyme-substrate specificity and protein interactions.
  • Medical

Studies on the interactions of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine with different molecular targets have revealed its potential as a modulator of enzymatic activity. The specific arrangement of amino acids contributes to its binding affinity and specificity towards certain proteins, making it valuable for understanding biochemical pathways and developing therapeutic agents.

Several compounds share structural similarities with L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine. Here are some notable examples:

Compound NameDescription
L-AlanylleucineA dipeptide that may exhibit similar biological properties due to its hydrophobic nature.
L-AsparaginylphenylalanineA dipeptide involved in biochemical studies; it shares phenylalanine but differs in other residues.
L-AlanylleucinalanylglycineSimilar in composition but varies in amino acid sequence; used in various research applications.

Uniqueness

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine stands out due to its unique sequence of amino acids that imparts distinct chemical and biological properties. The combination of hydrophobic (L-alanine, L-leucine) and polar (L-phenylalanine, L-histidine) residues allows it to interact effectively with various molecular targets, enhancing its applicability in research and industry compared to similar compounds.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

486.25906821 g/mol

Monoisotopic Mass

486.25906821 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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